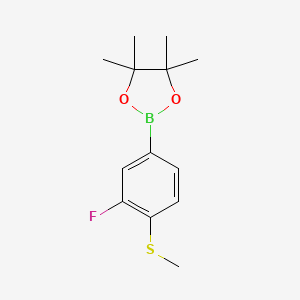

Éster de pinacol del ácido 3-fluoro-4-(metiltio)fenilborónico

Descripción general

Descripción

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H18BFO2S and its molecular weight is 268.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acoplamiento cruzado de Suzuki-Miyaura

El acoplamiento cruzado de Suzuki-Miyaura es una aplicación destacada de los ésteres de ácido bórico en la síntesis orgánica. Esta reacción permite la formación de enlaces carbono-carbono, facilitando la síntesis de diversos compuestos orgánicos. La estabilidad y la reactividad del Éster de pinacol del ácido 3-fluoro-4-(metiltio)fenilborónico lo convierten en un candidato ideal para este tipo de reacción .

Protodesboronación

La protodesboronación de los ésteres de ácido bórico de pinacol es una transformación valiosa en la síntesis orgánica. Este proceso implica la eliminación de la parte de boro de la molécula, lo que puede ser particularmente difícil. El compuesto en cuestión puede someterse a protodesboronación mediante un enfoque radical, lo que es útil en la síntesis total formal de moléculas complejas como la δ-®-coniceína y la indolizidina 209B .

Receptores de ácidos de Lewis

Los compuestos organoborados, incluido el This compound, tienen potencial como receptores de ácidos de Lewis para aniones fluoruro. Esta aplicación es significativa en el desarrollo de nuevos materiales y sensores.

Diseño y administración de fármacos

Los ácidos bóricos y sus ésteres se consideran para el diseño de nuevos fármacos y dispositivos de administración de fármacos. Pueden actuar como portadores de boro adecuados para la terapia de captura de neutrones, un método de tratamiento del cáncer. La estabilidad de estos compuestos en entornos biológicos es un área clave de investigación .

Reacciones de homologación

La parte de boro en los ésteres de ácido bórico puede transformarse en una amplia gama de grupos funcionales. Las reacciones de homologación, en las que la parte de boro permanece en el producto, son una aplicación importante. Estas reacciones se utilizan para extender las cadenas de carbono en las moléculas orgánicas .

Reacciones de cruce radical-polar

This compound: puede participar en reacciones de cruce radical-polar. Estas reacciones son un subconjunto de transformaciones químicas en las que una especie radical participa en un mecanismo de reacción polar, expandiendo el conjunto de herramientas para los químicos sintéticos .

Hidroboración

La reacción de hidroboración, introducida por H. C. Brown, es un método para introducir boro en moléculas orgánicas de forma asimétrica. El compuesto en cuestión se puede utilizar en reacciones de hidroboración para crear centros quirales, que son cruciales en la síntesis de diversos productos farmacéuticos .

Estabilidad y purificación

Los ésteres de ácido bórico de pinacol son conocidos por su estabilidad en la mesa y su facilidad de purificación. Estas características son particularmente atractivas para las transformaciones químicas en un entorno de laboratorio, lo que convierte al This compound en un compuesto valioso para la investigación y el desarrollo .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the rate of reaction of similar boronic pinacol esters is influenced by the ph of the environment . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability could be dependent on the pH of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds . The compound’s action can also contribute to the development of new borane reagents .

Action Environment

The action of the compound is influenced by environmental factors such as the pH of the environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound interacts with enzymes such as hydrolases and oxidoreductases, facilitating the formation of stable enzyme-substrate complexes. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active site of the enzyme, leading to enzyme inhibition or activation . Additionally, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can interact with proteins through reversible covalent bonding, influencing protein function and stability.

Cellular Effects

The effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets . Furthermore, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can affect gene expression by interacting with transcription factors and modifying their binding affinity to DNA. This, in turn, impacts cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester exerts its effects through specific binding interactions with biomolecules. The boronic ester moiety of the compound forms reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins . This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can modulate gene expression by binding to transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression profiles.

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can exhibit toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects.

Metabolic Pathways

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the overall efficacy and toxicity of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester.

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects. The transport and distribution of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester are critical for its therapeutic potential and overall bioavailability.

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester within subcellular organelles is essential for its role in modulating cellular function and metabolism.

Propiedades

IUPAC Name |

2-(3-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPODIIJXGHJKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.